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Abstract
This application note details the comprehensive characterization of 3-propylmorpholine, a

substituted morpholine derivative, utilizing nuclear magnetic resonance (NMR) spectroscopy

and mass spectrometry (MS). These analytical techniques are fundamental in confirming the

chemical structure and purity of synthesized small molecules in drug discovery and

development. Herein, we provide detailed protocols for ¹H NMR, ¹³C NMR, and ESI-MS

analysis, along with the interpretation of the resulting data. The presented methodologies and

data serve as a reference for researchers and scientists engaged in the synthesis and

characterization of morpholine-based compounds.

Introduction
Morpholine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals

and biologically active compounds, owing to their favorable physicochemical properties. The

precise structural elucidation of these molecules is a critical step in the drug development

pipeline to ensure identity, purity, and consistency. 3-propylmorpholine, a simple derivative,

serves as an excellent model for demonstrating the application of standard analytical

techniques.

Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the

carbon-hydrogen framework of a molecule, while mass spectrometry (MS) offers accurate

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b033731?utm_src=pdf-interest
https://www.benchchem.com/product/b033731?utm_src=pdf-body
https://www.benchchem.com/product/b033731?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


molecular weight and fragmentation data. The combination of these techniques provides an

unambiguous confirmation of the molecular structure. This document outlines the standardized

procedures for acquiring and interpreting NMR and MS data for 3-propylmorpholine.

Data Presentation
Nuclear Magnetic Resonance (NMR) Data
The NMR spectra of 3-propylmorpholine were acquired in deuterated chloroform (CDCl₃) at

room temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).

Table 1: ¹H NMR Data for 3-Propylmorpholine

Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

3.85 - 3.75 m 2H - O-CH₂ (ring)

3.65 - 3.55 m 1H - O-CH (ring)

2.90 - 2.70 m 2H - N-CH₂ (ring)

2.65 - 2.50 m 1H - N-CH (ring)

1.70 s (br) 1H - NH

1.50 - 1.30 m 4H - -CH₂-CH₂-CH₃

0.90 t 3H 7.2 -CH₂-CH₃

Table 2: ¹³C NMR Data for 3-Propylmorpholine
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Chemical Shift (δ, ppm) Assignment

71.5 O-CH₂ (ring)

67.8 O-CH (ring)

54.2 N-CH (ring)

46.0 N-CH₂ (ring)

36.5 -CH₂-CH₂CH₃

19.0 -CH₂-CH₂CH₃

14.2 -CH₃

Mass Spectrometry (MS) Data
The mass spectrum was obtained using Electrospray Ionization (ESI) in positive ion mode.

Table 3: Mass Spectrometry Data for 3-Propylmorpholine

Parameter Value

Ionization Mode ESI+

Molecular Formula C₇H₁₅NO

Calculated Molecular Weight 129.1154

Observed [M+H]⁺ (m/z) 130.1227

Experimental Protocols
¹H and ¹³C NMR Spectroscopy

Sample Preparation: A solution of 3-propylmorpholine (approximately 5-10 mg) was

prepared by dissolving it in deuterated chloroform (CDCl₃, 0.75 mL) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5

mm NMR tube.
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Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer equipped with a

broadband probe.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse sequence (zg30) was used.

Number of Scans: 16 scans were accumulated.

Spectral Width: A spectral width of 16 ppm was used.

Acquisition Time: 4.096 seconds.

Relaxation Delay: A relaxation delay of 1.0 second was set.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse sequence (zgpg30) was employed.

Number of Scans: 1024 scans were accumulated.

Spectral Width: A spectral width of 240 ppm was used.

Acquisition Time: 1.363 seconds.

Relaxation Delay: A relaxation delay of 2.0 seconds was set.

Data Processing: The acquired Free Induction Decays (FIDs) were processed using

appropriate software. Fourier transformation was applied, followed by phase and baseline

correction. The ¹H NMR spectra were referenced to the residual solvent peak of CDCl₃ (δ

7.26 ppm), and the ¹³C NMR spectra were referenced to the CDCl₃ solvent peak (δ 77.16

ppm).

Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: A dilute solution of 3-propylmorpholine was prepared by dissolving

approximately 1 mg of the compound in 1 mL of methanol. This stock solution was further
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diluted to a final concentration of approximately 10 µg/mL with a 50:50 mixture of methanol

and water containing 0.1% formic acid.

Instrumentation: A high-resolution time-of-flight (TOF) mass spectrometer equipped with an

electrospray ionization (ESI) source was used.

MS Acquisition:

Ionization Mode: Positive ion mode was selected.

Capillary Voltage: 3.5 kV.

Cone Voltage: 30 V.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Desolvation Gas Flow: 600 L/hr.

Mass Range: The data was acquired over a mass-to-charge (m/z) range of 50-500.

Data Analysis: The acquired mass spectrum was analyzed to determine the m/z of the

protonated molecular ion ([M+H]⁺). The observed mass was compared with the calculated

exact mass of the expected molecular formula to confirm the identity of the compound.
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Caption: Experimental workflow for the characterization of 3-propylmorpholine.
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Caption: Logical relationship of the characterization process.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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